molecular formula C10H12BrN B3089984 3-(2-Bromophenyl)pyrrolidine CAS No. 1203686-38-7

3-(2-Bromophenyl)pyrrolidine

Cat. No.: B3089984
CAS No.: 1203686-38-7
M. Wt: 226.11 g/mol
InChI Key: UDPMAKWIVUVLMO-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a bromophenyl group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method starts with the bromination of phenylpyrrolidine derivatives, followed by cyclization under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes bromination, cyclization, and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromophenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

3-(2-Bromophenyl)pyrrolidine has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(2-Bromophenyl)pyrrolidine is unique due to its specific bromophenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug discovery and development .

Properties

IUPAC Name

3-(2-bromophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPMAKWIVUVLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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